

commercial suppliers of Methyl 4-chloro-2-cyanobenzoate

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Compound of Interest

Compound Name: Methyl 4-chloro-2-cyanobenzoate

Cat. No.: B1365057

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An In-Depth Technical Guide to the Commercial Landscape of **Methyl 4-chloro-2-cyanobenzoate** for Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **Methyl 4-chloro-2-cyanobenzoate**, focusing on its commercial availability, quality assessment, and safe integration into research workflows. As a critical building block in medicinal chemistry and materials science, understanding the nuances of sourcing and validating this compound is paramount to achieving reliable and reproducible experimental outcomes.

Compound Profile: Methyl 4-chloro-2-cyanobenzoate

Methyl 4-chloro-2-cyanobenzoate (CAS No. 58331-97-8) is a substituted benzoate ester featuring a strategically positioned chlorine atom and a cyano group on the aromatic ring.^[1] This specific arrangement of electron-withdrawing groups confers distinct chemical reactivity, making it a valuable intermediate for synthesizing more complex molecules.^[1]

Chemical Identity:

- IUPAC Name: **methyl 4-chloro-2-cyanobenzoate**^[1]
- Molecular Formula: **C₉H₆ClNO₂**^[1]

- Molecular Weight: 195.60 g/mol [1]
- Structure: The molecule consists of a benzene ring with a methyl ester group at position 1, a cyano group at position 2, and a chlorine atom at position 4.[1]

Its properties make it a versatile reagent. The chlorine atom can undergo nucleophilic substitution, while the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, opening pathways to diverse derivatives.[1] These characteristics underpin its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Commercial Supplier Landscape

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of experimental success. The market for **Methyl 4-chloro-2-cyanobenzoate** includes a range of suppliers, from large chemical houses to specialized boutique firms. The choice of supplier should be guided by factors beyond price, including purity guarantees, available analytical data, batch-to-batch consistency, and intended use (e.g., early-stage research vs. scale-up).

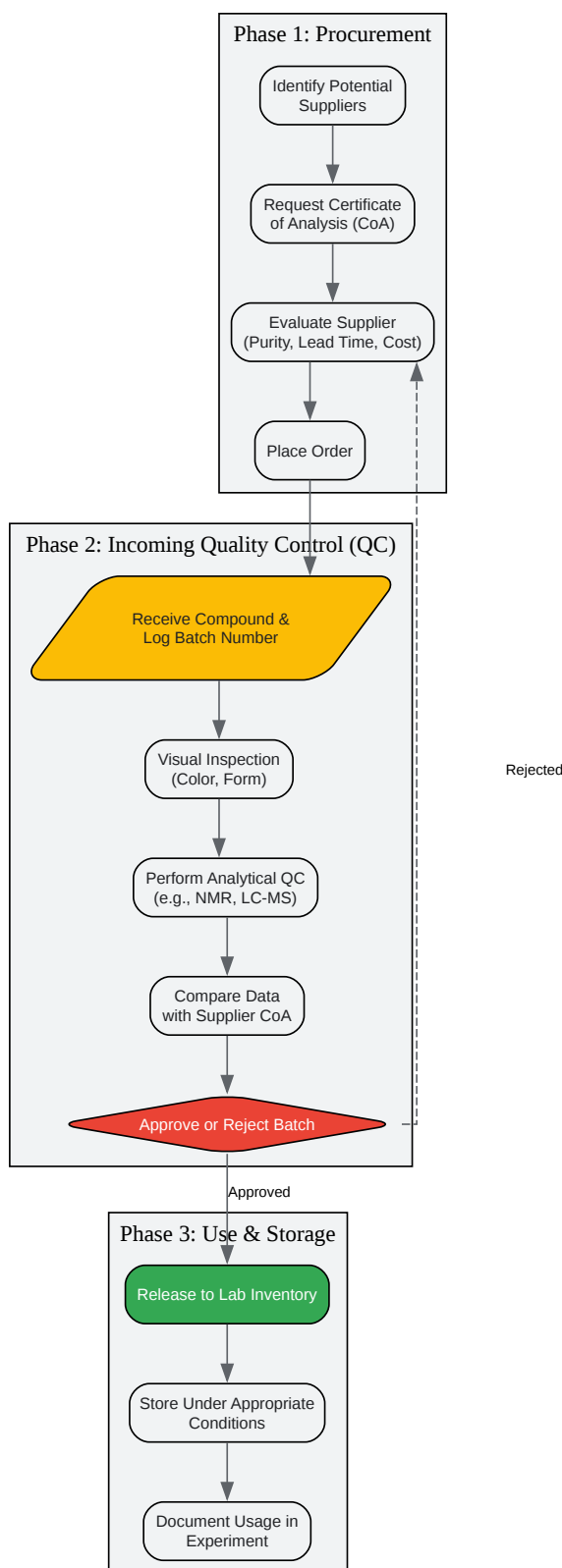
It is crucial for researchers to recognize that many suppliers list this chemical for research and development purposes only, not for medical or direct consumer use.[3]

Supplier/Brand	Typical Purity	Common Pack Sizes	Notes
Fluorochem	≥95.0%	100mg, 250mg, 1g, 5g	Often available through distributors like CymitQuimica.[4]
CP Lab Safety	min 95%	250 mg	Explicitly states products are for professional manufacturing or research use only.[3]
Various Suppliers on Molbase	95% - 98%	2g, 5g, 10g, 1kg	A platform listing multiple, primarily China-based, suppliers. Lead times and verification may vary.[5]
BLD Pharm	Not specified	Custom	Lists Methyl 4-chloro-3-cyanobenzoate, a related isomer, indicating a portfolio in cyanobenzoate derivatives.[6]

This table is representative and not exhaustive. Researchers should conduct their own due diligence.

Recommended Workflow: From Procurement to Use

A systematic approach to sourcing and validating chemical reagents is essential for ensuring experimental integrity. The following workflow outlines a self-validating system for incorporating **Methyl 4-chloro-2-cyanobenzoate** into your research.



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Caption: Recommended workflow for procurement and validation.

Analytical Validation: Confirming Identity and Purity

Independent verification of a supplied chemical's identity and purity is a cornerstone of good laboratory practice. Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient, as degradation can occur during shipping or storage.

Analytical Method	Purpose	Key Considerations
^1H and ^{13}C NMR	Structural Confirmation & Purity Estimate	Provides unambiguous structural verification. Integration of ^1H NMR peaks against a certified internal standard (qNMR) can yield a highly accurate purity value. [7]
LC-MS	Purity Assessment & Impurity ID	HPLC separates the main compound from impurities, while MS provides molecular weight confirmation for each peak. Ideal for detecting non-volatile impurities.
GC-MS	Purity Assessment & Volatile Impurity ID	Best suited for volatile compounds. While this compound is a solid, GC-MS can identify volatile impurities from the synthesis or residual solvents. [8]
FTIR Spectroscopy	Functional Group Identification	Confirms the presence of key functional groups (e.g., $\text{C}\equiv\text{N}$ stretch, $\text{C}=\text{O}$ stretch of the ester). [9]

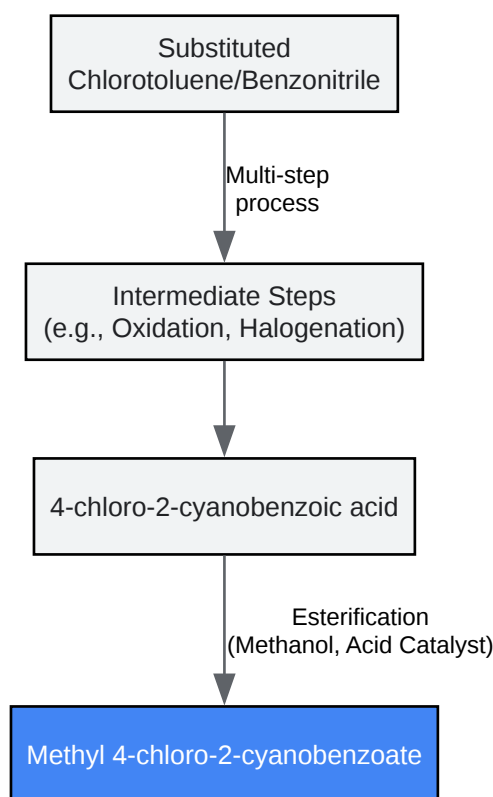
Experimental Protocol: ^1H NMR Sample Preparation and Analysis

This protocol describes the preparation of a sample for routine identity confirmation.

- Preparation: Accurately weigh approximately 5-10 mg of **Methyl 4-chloro-2-cyanobenzoate** into a clean, dry NMR tube.
- Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the NMR tube. The choice of solvent is critical; the compound must be fully soluble.^[1]
- Dissolution: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief sonication may aid dissolution.
- Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
- Data Interpretation: Process the spectrum and compare the observed chemical shifts, multiplicities, and integrations with established reference data to confirm the structure.^[10]
^[11]

Synthesis and Potential Impurities

Understanding the synthetic origin of **Methyl 4-chloro-2-cyanobenzoate** provides insight into potential process-related impurities. Common synthetic strategies may involve the esterification of the corresponding carboxylic acid or transformations starting from related substituted benzonitriles.^{[1][12]} A generalized pathway could involve the cyanation of a halogenated precursor followed by esterification.



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Caption: Generalized synthetic pathway.

Causality of Impurities: Incomplete reactions could leave starting materials or intermediates (like 4-chloro-2-cyanobenzoic acid). Side reactions could produce isomeric impurities. The esterification step could leave residual methanol or acid catalyst. A robust analytical QC program, particularly using HPLC, is designed to detect these potential contaminants.

Safe Handling and Storage Protocols

Methyl 4-chloro-2-cyanobenzoate, as a cyano-containing aromatic compound, requires strict adherence to safety protocols. The cyano group imparts toxicity, and the compound should be handled with care.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are mandatory.[\[13\]](#)

- **Hand Protection:** Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[\[14\]](#)
- **Body Protection:** A lab coat must be worn. Ensure it is fully buttoned.[\[15\]](#)
- **Respiratory Protection:** All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[\[13\]](#)[\[14\]](#)

Storage and Handling Guidelines

Proper storage is crucial to maintain the compound's integrity and ensure laboratory safety.

Parameter	Guideline	Rationale
Location	Store in a cool, dry, well-ventilated area away from direct sunlight and heat. [14] [16]	Prevents thermal degradation and potential hazardous reactions.
Segregation	Store separately from strong oxidizing agents, strong acids, and strong bases. [16] [17]	Avoids inadvertent and potentially violent chemical reactions. Cyanides must be kept separate from acids to prevent the generation of highly toxic hydrogen cyanide gas. [14]
Containers	Keep containers tightly closed. [16]	Prevents contamination and potential reaction with atmospheric moisture.
Spills	Have an appropriate spill kit ready. For dry spills, avoid generating dust. Absorb liquid spills with inert material. [14]	Ensures rapid and safe response to accidental releases.

Conclusion

Methyl 4-chloro-2-cyanobenzoate is an indispensable tool for the modern chemist. However, its effective use is directly tied to the diligence applied in its procurement and validation. By implementing a robust workflow that includes careful supplier selection, independent analytical verification, and strict adherence to safety protocols, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

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